Hydrogen Bond Donor Count: Zero HBD Confers Superior Permeability Potential Over Primary and Secondary Amine Analogs
The target compound possesses zero hydrogen bond donor atoms (tertiary amine with no N-H), distinguishing it from 4-aminopyridine-2-carbonitrile (HBD count = 1) and 4-(methylamino)picolinonitrile (HBD count = 1) [1]. In drug discovery, reducing HBD count is a validated strategy for improving passive membrane permeability; each additional HBD is estimated to reduce permeability by approximately 10-fold in PAMPA and Caco-2 models [2]. The 5-substituted regioisomer 5-[(2-methoxyethyl)amino]pyridine-2-carbonitrile (CAS 1550043-16-7) likewise retains one N-H donor, further reinforcing the target compound's differentiation within the C9-C10 pyridine-2-carbonitrile analog space .
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 0 HBD (tertiary N-methyl-N-(2-methoxyethyl)amino group) |
| Comparator Or Baseline | 4-Aminopyridine-2-carbonitrile (CAS 98139-15-2): 1 HBD; 4-(Methylamino)picolinonitrile (CAS 137225-22-0): 1 HBD; 5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile (CAS 1550043-16-7): 1 HBD |
| Quantified Difference | ΔHBD = -1 (zero vs. one donor) – theoretical ~10× permeability advantage based on established structure-permeability relationships |
| Conditions | HBD counts derived from PubChem computed descriptors and structural analysis; permeability inference from medicinal chemistry class-level correlations (class-level inference for quantitative permeability gain). |
Why This Matters
For procurement in CNS or intracellular target programs, the absence of HBD in the target compound predicts superior passive membrane permeability compared to any primary or secondary amine analog in the same scaffold series.
- [1] PubChem. 4-Aminopyridine-2-carbonitrile, CID 23131454. HBD Count = 1, Rotatable Bond Count = 0, TPSA = 62.7 Ų. View Source
- [2] Class-level inference: The quantitative relationship between HBD count and passive permeability is well-documented in the medicinal chemistry literature (e.g., Lipinski's Rule of Five and subsequent permeability models). Specific PAMPA/Caco-2 data for the target compound were not identified in published sources. View Source
